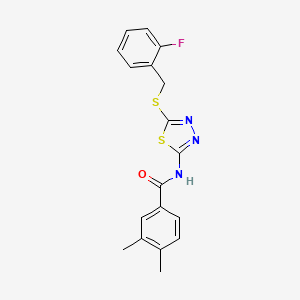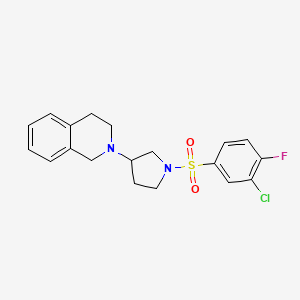![molecular formula C16H18F3N3O2 B2372786 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380172-93-8](/img/structure/B2372786.png)
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a complex organic compound that features a trifluorobutanoyl group attached to a piperidine ring, which is further connected to a methoxy-substituted pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common route involves the following steps:
Preparation of 4,4,4-Trifluorobutanoyl Chloride: This can be achieved by reacting 4,4,4-trifluorobutanoic acid with thionyl chloride.
Formation of Piperidin-3-yl Methanol: Piperidine is reacted with formaldehyde to form piperidin-3-yl methanol.
Coupling Reaction: The piperidin-3-yl methanol is then reacted with 4,4,4-trifluorobutanoyl chloride to form the intermediate 1-(4,4,4-trifluorobutanoyl)piperidin-3-yl methanol.
Methoxylation: The intermediate is then methoxylated using methanol and a suitable catalyst.
Formation of Pyridine-4-carbonitrile: Pyridine-4-carbonitrile is prepared separately through a reaction involving 4-chloropyridine and sodium cyanide.
Final Coupling: The methoxylated piperidine intermediate is coupled with pyridine-4-carbonitrile under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its fluorinated components may impart unique properties to materials, such as increased stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and pathways.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The trifluorobutanoyl group is known to enhance binding affinity to certain proteins or enzymes, while the piperidine and pyridine rings may facilitate interactions with other molecular structures. The carbonitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
4-Piperidinylpyridine: A compound with a similar piperidine-pyridine structure but lacking the trifluorobutanoyl group.
Pyridine-4-carbonitrile: A basic pyridine derivative with a carbonitrile group.
Uniqueness
2-[[1-(4,4,4-Trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile is unique due to the presence of the trifluorobutanoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and potential for diverse applications compared to its simpler analogues.
Properties
IUPAC Name |
2-[[1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c17-16(18,19)5-3-15(23)22-7-1-2-13(10-22)11-24-14-8-12(9-20)4-6-21-14/h4,6,8,13H,1-3,5,7,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSOHHFQACXFIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC(F)(F)F)COC2=NC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)
![4-((3,5-Dimethylisoxazol-4-yl)methyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2372704.png)
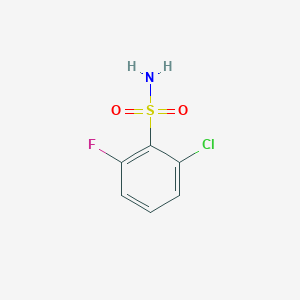
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
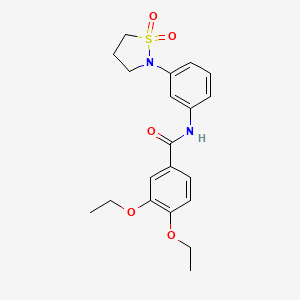
![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)
![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)
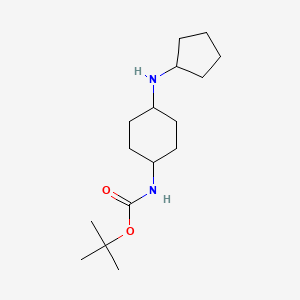
![2-{[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2372719.png)
![3,4-diethoxy-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2372722.png)
![3-ETHYLBICYCLO[1.1.1]PENTAN-1-AMINE HCL](/img/structure/B2372723.png)
